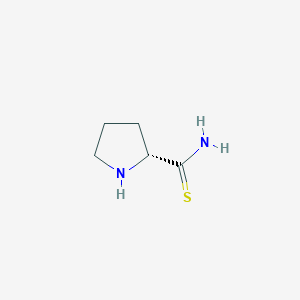
(2R)-Pyrrolidine-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-Pyrrolidine-2-carbothioamide, also known as thiazolidine-2-carboxylic acid, is a chemical compound that has gained attention in scientific research due to its various potential applications. This compound is a thiazolidine derivative that has a sulfur atom at the second position of its five-membered ring. It has been synthesized by various methods and has been studied for its mechanism of action and physiological effects.
Mechanism Of Action
The mechanism of action of (2R)-Pyrrolidine-2-carbothioamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to activate certain transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which are involved in the antioxidant response.
Biochemical And Physiological Effects
(2R)-Pyrrolidine-2-carbothioamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, indicating its antioxidant activity. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its anti-inflammatory activity. Additionally, it has been shown to induce apoptosis in cancer cells, indicating its anti-cancer activity.
Advantages And Limitations For Lab Experiments
(2R)-Pyrrolidine-2-carbothioamide has several advantages for lab experiments, including its ease of synthesis and its low toxicity. It is also stable under various conditions, making it suitable for long-term storage. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of (2R)-Pyrrolidine-2-carbothioamide. One potential direction is the development of more efficient synthesis methods that can produce higher yields and purities. Another direction is the study of its potential use in combination with other compounds for enhanced therapeutic effects. Additionally, the study of its mechanism of action and its effects on various signaling pathways could provide further insight into its potential therapeutic applications.
Synthesis Methods
The synthesis of (2R)-Pyrrolidine-2-carbothioamide involves the reaction of (2R)-Pyrrolidine-2-carbothioamide-2,4-dione with thioamides in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of an acid. This method has been optimized for high yield and purity and has been used in many research studies.
Scientific Research Applications
(2R)-Pyrrolidine-2-carbothioamide has been studied for its potential use in various applications, including as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been shown to exhibit significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. It has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. Additionally, it has been shown to have anti-cancer activity in various cancer cell lines, making it a potential candidate for cancer therapy.
properties
CAS RN |
117175-43-6 |
|---|---|
Product Name |
(2R)-Pyrrolidine-2-carbothioamide |
Molecular Formula |
C5H10N2S |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
(2R)-pyrrolidine-2-carbothioamide |
InChI |
InChI=1S/C5H10N2S/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1 |
InChI Key |
ROSABALJPUTMMP-SCSAIBSYSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C(=S)N |
SMILES |
C1CC(NC1)C(=S)N |
Canonical SMILES |
C1CC(NC1)C(=S)N |
synonyms |
2-Pyrrolidinecarbothioamide,(R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



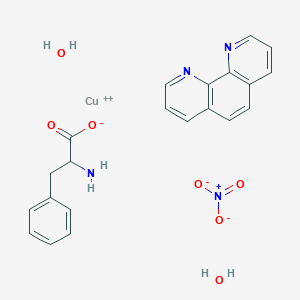
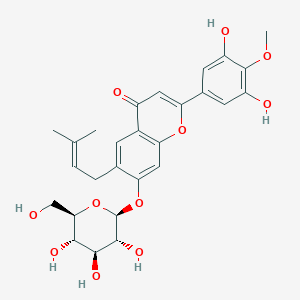
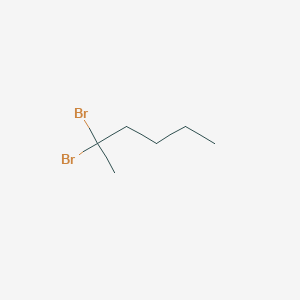
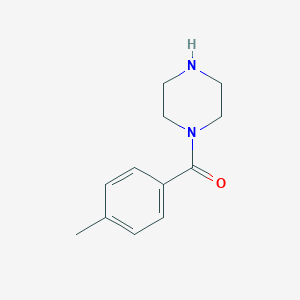
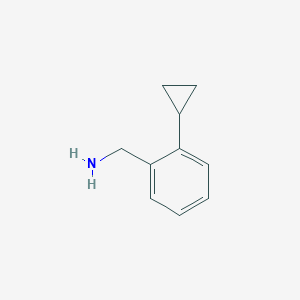
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)
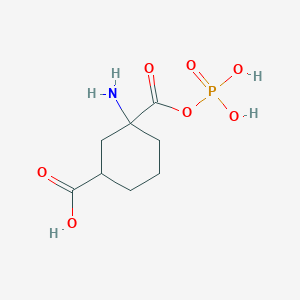
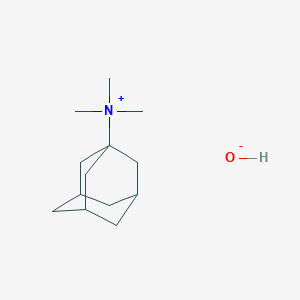
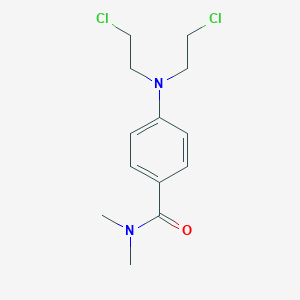
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)
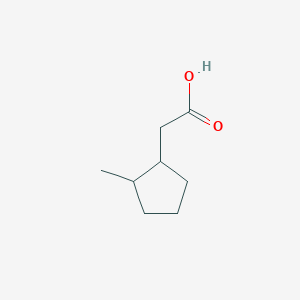
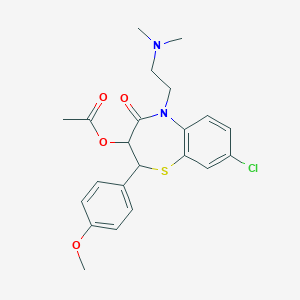
![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)